molecular formula C6H10O5 B10765287 3-Deoxygalactosone

3-Deoxygalactosone

Cat. No.: B10765287
M. Wt: 162.14 g/mol
InChI Key: UHPMJDGOAZMIID-UYFOZJQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deoxygalactosone is a 1,2-dicarbonyl compound that originates from the degradation of galactose. It is formed during Maillard and caramelization reactions in food. This compound has been identified in various food items, including milk, apple juice, and beer, as well as in heat-sterilized dialysis fluids . It is structurally similar to 3-deoxyglucosone, another well-known glucose degradation product .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Deoxygalactosone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of reactive carbonyl groups in the compound .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize this compound to form various oxidation products.

    Reduction: Reducing agents like sodium borohydride can reduce this compound to its corresponding alcohol.

    Substitution: Nucleophilic reagents can react with the carbonyl groups in this compound, leading to substitution reactions.

Major Products Formed

Scientific Research Applications

3-Deoxygalactosone has several scientific research applications:

Mechanism of Action

3-Deoxygalactosone exerts its effects primarily through its reactive carbonyl groups. These groups can react with amino acids and proteins, leading to the formation of advanced glycation end-products (AGEs). AGEs are known to contribute to various pathological conditions, including diabetes, atherosclerosis, and aging . The molecular targets of this compound include proteins with amino groups, which undergo glycation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific formation from galactose and its distinct role in the Maillard reaction. While it shares similarities with other dicarbonyl compounds, its formation and reactivity patterns are influenced by the specific conditions under which it is produced .

Properties

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(2R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one

InChI

InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2/t3-,5-,6-/m1/s1

InChI Key

UHPMJDGOAZMIID-UYFOZJQFSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H](C1=O)O)CO)O

Canonical SMILES

C1C(C(OC(C1=O)O)CO)O

Origin of Product

United States

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